1-methyl-5-phenyl-1H-Imidazole-4-carboxylic acid
CAS No.: 917364-28-4
Cat. No.: VC16897915
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917364-28-4 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 1-methyl-5-phenylimidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H10N2O2/c1-13-7-12-9(11(14)15)10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) |
| Standard InChI Key | ITRMITYDYNZBBT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC(=C1C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
1-Methyl-5-phenyl-1H-imidazole-4-carboxylic acid (IUPAC name: 4-carboxy-1-methyl-5-phenyl-1H-imidazole) features a planar imidazole ring system with distinct substituents influencing its electronic and steric properties. The methyl group at N1 enhances steric bulk while modulating basicity, whereas the phenyl group at C5 introduces aromatic π-stacking capabilities. The carboxylic acid at C4 provides hydrogen-bonding functionality critical for molecular interactions.
Molecular Formula:
Molecular Weight: 218.22 g/mol
Key Structural Features:
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Imidazole ring (positions 1–5)
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Methyl group at N1
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Phenyl group at C5
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Carboxylic acid at C4
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-methyl-5-phenyl-1H-imidazole-4-carboxylic acid can be inferred from methodologies used for analogous imidazole-4-carboxylic acids. A plausible route involves:
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Formation of Imidoyl Chloride:
Reaction of benzamide derivatives with phosphorus pentachloride () generates N-arylbenzimidoyl chlorides . -
Cycloaddition with Ethyl Isocyanoacetate:
The imidoyl chloride undergoes a [2+3] cycloaddition with ethyl isocyanoacetate () to form ethyl 1,5-diarylimidazole-4-carboxylate intermediates . -
Hydrolysis to Carboxylic Acid:
Alkaline hydrolysis of the ester intermediate yields the carboxylic acid derivative. For example:
Spectroscopic Characterization
While specific data for this compound are unavailable, analogous imidazole-4-carboxylic acids exhibit:
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NMR: Aromatic protons (δ 7.2–7.8 ppm), imidazole methine proton (δ ~7.6 ppm), methyl group (δ ~2.5 ppm) .
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IR: Broad O–H stretch (~2500–3000 cm), C=O stretch (~1700 cm), and C–N stretches (~1350 cm) .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.22 g/mol |
| Solubility | Moderate in polar solvents (DMSO, ethanol); poor in non-polar solvents |
| Melting Point | Not reported (estimated >200°C based on analogs) |
| pKa (Carboxylic Acid) | ~4.5–5.0 |
Pharmacological Applications
Enzyme Inhibition
Imidazole derivatives are known inhibitors of xanthine oxidase and β-glucuronidase. The carboxylic acid moiety may enhance binding affinity to enzyme active sites through ionic interactions.
Antibacterial Activity
Phenyl-substituted imidazoles demonstrate moderate activity against Gram-positive bacteria. The methyl and phenyl groups could improve membrane permeability .
Comparative Analysis with Related Compounds
1,5-Diaryl-1H-imidazole-4-carboxylic Acids
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Structural Similarities: Shared imidazole core and carboxylic acid group.
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Functional Differences: Diaryl substituents in analogs enhance π-stacking, whereas the methyl group in 1-methyl-5-phenyl reduces steric hindrance .
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid Hydrate
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Key Difference: Substituent positions (methyl at C5 vs. N1) alter electronic distribution and biological activity.
Future Research Directions
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Synthetic Optimization: Develop one-step cycloaddition protocols using novel imidoyl chloride precursors.
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Biological Screening: Evaluate anti-HIV, antimicrobial, and enzyme inhibitory activities.
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Computational Modeling: Predict binding modes with HIV-1 integrase using molecular docking.
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Material Science Applications: Explore use in metal-organic frameworks (MOFs) due to chelating carboxylic acid groups.
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